Morpholino(1H-pyrazol-4-yl)methanone

Übersicht

Beschreibung

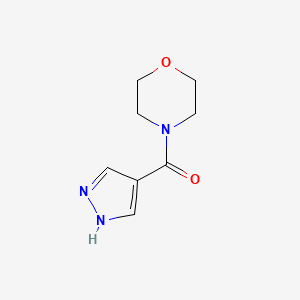

Morpholino(1H-pyrazol-4-yl)methanone is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a morpholine moiety via a ketone linker. This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric properties of both morpholine (enhanced solubility and metabolic stability) and pyrazole (versatile hydrogen bonding and aromatic interactions). Derivatives of this core structure are explored for therapeutic applications, including inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic and central nervous system disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1H-pyrazol-4-yl)methanone typically involves the reaction of 1H-pyrazole-4-carboxylic acid with morpholine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like chloroform. The reaction is carried out at room temperature and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholino(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the morpholine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or morpholine rings.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has garnered attention for its multifaceted applications across various scientific domains:

Medicinal Chemistry

Morpholino(1H-pyrazol-4-yl)methanone has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity: Similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties: Research indicates that pyrazole derivatives can inhibit specific cancer cell lines, making them candidates for anticancer drug development .

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, impacting metabolic pathways relevant to disease states.

Biological Research

In biological studies, this compound serves as a tool for probing molecular interactions:

- Molecular Targeting: Its interaction with enzymes and receptors can modulate signal transduction pathways, influencing cellular functions.

- Biological Assays: The compound is used in assays to study enzyme kinetics and inhibition mechanisms, contributing to a deeper understanding of biochemical processes.

Materials Science

The unique structural properties of this compound make it suitable for developing novel materials:

- Electronic and Optical Applications: Its potential as a precursor in synthesizing materials with specific electronic or optical properties is being explored.

- Dyes and Pigments Production: The compound's reactivity allows it to be utilized in creating new dyes and pigments with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

The mechanism of action of Morpholino(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of Morpholino(1H-pyrazol-4-yl)methanone, highlighting substituent effects on molecular properties:

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) substituent in increases lipophilicity and metabolic resistance, critical for drug candidates.

- Steric Effects: Cyclopropane-containing analogs () exhibit diastereomerism, complicating synthesis but offering opportunities for stereoselective activity.

Therapeutic Relevance

- 11β-HSD1 Inhibition: Patent data () highlights morpholino-pyrazole-thiophene hybrids as 11β-HSD1 inhibitors for treating metabolic syndrome and Alzheimer’s disease. The pyrazole core likely contributes to binding specificity.

- Kinase Targeting : The pyridinyl analog () and pyrimidinyl derivative () may interact with kinase domains due to their extended aromatic systems.

Biologische Aktivität

Morpholino(1H-pyrazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a pyrazole moiety, which contribute to its unique chemical properties. The molecular formula is CHNO, with a molecular weight of approximately 204.23 g/mol. This structure allows for enhanced solubility and potential interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors, potentially leading to pharmacological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes, which may be involved in inflammatory processes or cancer progression.

- Receptor Binding : this compound may bind to specific receptors, influencing signaling pathways that are critical in various diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested in various models to assess its ability to reduce inflammation markers. For instance, in vitro studies demonstrated that it could lower the production of pro-inflammatory cytokines in stimulated immune cells.

Analgesic Properties

The compound has also been evaluated for its analgesic effects. Animal studies have shown that this compound can reduce pain responses in models of acute and chronic pain, suggesting its potential use as a non-opioid analgesic .

Antitumor Activity

This compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast cancer cells. The compound's activity was assessed using MTT assays, where it demonstrated significant cytotoxic effects at micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Piperazine moiety instead of morpholine | Varied anti-inflammatory effects |

| 1H-Pyrazole-4-carboxylic acid derivatives | Different substituents on pyrazole ring | Antitumor and anti-inflammatory activities |

This compound stands out due to its dual functionality from both the morpholine and pyrazole rings, enhancing its solubility and bioactivity compared to other compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory effects (IC50 = 10 µM).

- Anticancer Activity : In vitro tests on breast cancer cell lines MDA-MB-231 showed that this compound reduced cell viability by over 50% at concentrations above 25 µM .

- Analgesic Effects : In animal models, administration of this compound resulted in a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for Morpholino(1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling morpholine derivatives with substituted pyrazole precursors. A common approach includes:

- Step 1: Reacting 1H-pyrazole-4-carboxylic acid with a morpholine derivative (e.g., morpholine hydrochloride) under carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous dichloromethane at 0–25°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization Tips: Adjust stoichiometry (1:1.2 molar ratio of acid to morpholine), use dry solvents, and monitor reaction progress via TLC or LC-MS. Yield improvements (>70%) are achievable by controlling moisture levels and employing inert atmospheres (N₂/Ar) .

Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify pyrazole ring protons (δ 7.5–8.5 ppm) and morpholine methylene signals (δ 3.5–3.7 ppm).

- 2D NMR (COSY, HSQC): Map connectivity between the morpholine and pyrazole moieties .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 221.1064 for C₉H₁₃N₃O₂) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N-atoms show high electron density, favoring interactions with biological targets like kinases .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2 or EGFR). Parameterize force fields (e.g., OPLS-AA) and validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. Q4. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

Methodological Answer:

- Case Example: Discrepancies between NMR (apparent symmetry) and XRD (asymmetric crystal packing) arise due to dynamic effects in solution.

- Approach:

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Key Modifications:

- Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance metabolic stability .

- Morpholine Replacement: Replace morpholine with piperazine or thiomorpholine to alter logP and blood-brain barrier permeability .

- Biological Testing: Prioritize derivatives for in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for kinase inhibition) and ADMET profiling (e.g., microsomal stability) .

Q. Q6. What experimental protocols mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Scale-Up Challenges: Racemization during coupling or purification.

- Solutions:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Optimize flash chromatography conditions with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak AD-H column) .

Q. Q7. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

Methodological Answer:

- Stability Studies:

Q. Q8. What in vitro/in vivo models are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

- Kinase Inhibition:

- In vitro: Fluorescence-based ADP-Glo™ kinase assay (e.g., EGFR T790M/L858R mutant).

- In vivo: Xenograft models (e.g., H1975 NSCLC tumors in nude mice) with dosing at 10–50 mg/kg/day .

- Antimicrobial Activity:

- In vitro: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

- In vivo: Murine thigh infection model with bacterial load quantification .

Eigenschaften

IUPAC Name |

morpholin-4-yl(1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUUYSUZYIKWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.